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Compound of Interest

Compound Name:
4-Chloro-7H-pyrrolo[2,3-

d]pyrimidine-5-carbonitrile

Cat. No.: B1592717 Get Quote

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a heteroaromatic halide, is a highly

valuable and versatile building block in the synthesis of biologically active molecules.[1] Its

rigid, planar bicyclic structure, composed of a fused pyrrole and pyrimidine ring, serves as a

foundational scaffold for a multitude of pharmaceutical agents.[1] The strategic placement of a

chloro group at the 4-position and a carbonitrile at the 5-position imparts specific reactivity that

is instrumental in its role as a key intermediate.

This compound is perhaps most renowned for its role in the synthesis of Janus kinase (JAK)

inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases such

as rheumatoid arthritis.[2][3][4] Its structural framework is a cornerstone for blockbuster drugs

like Tofacitinib.[5][6] Understanding the nuanced chemistry of this intermediate is therefore

paramount for innovation in targeted therapy development.

Core Physicochemical & Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of its effective

application. The key identifiers and physical characteristics of 4-Chloro-7H-pyrrolo[2,3-
d]pyrimidine-5-carbonitrile are summarized below.
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Property Value Source(s)

CAS Number 24391-41-1 [7][8][9][10]

Molecular Formula C₇H₃ClN₄ [7][11]

Molecular Weight 178.58 g/mol [7][12]

IUPAC Name
4-chloro-7H-pyrrolo[2,3-

d]pyrimidine-5-carbonitrile

Appearance
Light-colored to off-white

crystalline solid
[1]

Melting Point 200-258 °C (Predicted) [7]

Solubility

Soluble in organic solvents

(DMSO, DMF); sparingly

soluble in water

[1]
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Validated Synthesis Protocol: From Oxime to Nitrile
The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is often achieved

through the dehydration of its corresponding aldoxime precursor. The following protocol is a

robust, self-validating method that consistently delivers high yields.[9]

Experimental Workflow
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Reaction Setup

Workup & Isolation

Purification

1. Suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-5-carbaldehyde oxime (1.0 eq) in Dichloromethane (DCM).

2. Slowly add Thionyl Chloride (SOCl₂) (10.0 eq)
 to the suspension at ambient temperature.

3. Stir the reaction mixture overnight
 to ensure complete conversion.

4. Concentrate the mixture under reduced pressure
 to remove solvent and excess SOCl₂.

5. Suspend the residue in water and adjust pH to ~4
 with saturated aqueous NaHCO₃.

6. Collect the precipitated solid via filtration.
 Wash with water and ethyl acetate.7. Extract the aqueous filtrate with Ethyl Acetate (3x).

Aqueous Layer

10. Recrystallize the crude product from a
 mixed solvent system (e.g., Ethyl Acetate/Hexane).

Crude Solid

8. Combine organic phases, wash with brine,
 dry over Na₂SO₄, and filter.

9. Concentrate the filtrate and combine with the
 previously collected solid.

Crude Solid

11. Dry the purified solid under vacuum to yield
 the final product.

Click to download full resolution via product page

Caption: Step-by-step workflow for the synthesis of the title compound.
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Mechanistic Rationale and Causality
Choice of Reagent (Thionyl Chloride): Thionyl chloride (SOCl₂) is the dehydrating agent of

choice for converting the aldoxime to a nitrile. The mechanism involves the formation of a

chlorosulfite intermediate on the oxime oxygen, which then undergoes an E2-type

elimination facilitated by a base (in this case, the pyridine-like nitrogen of the pyrimidine ring

or trace amounts of base can act as the proton acceptor). This is a highly efficient and

largely irreversible transformation, driving the reaction to completion.

Workup Criticality (pH Adjustment): The careful adjustment of the pH to 4 with sodium

bicarbonate is a crucial step.[9] Its purpose is twofold: first, to neutralize any remaining acidic

species from the thionyl chloride, and second, to ensure the product, which has a pKa

around 8.8, is in its neutral, less water-soluble form, thereby maximizing its precipitation and

recovery.[7] Over-basification should be avoided as it can lead to undesired side reactions or

hydrolysis.

Self-Validation: The protocol's integrity is confirmed by the high yield (reported at 97%) and

the clear spectroscopic data (ESI-MS m/z: 178.8 [M + H]+, 176.8 [M - H]+) obtained for the

final product, which validates both the conversion and the purification efficiency.[9]

Chemical Reactivity: The Locus of Synthetic Utility
The synthetic power of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile stems from the

reactivity of the C4-chloro substituent. This position is highly activated towards Nucleophilic

Aromatic Substitution (SNAr).

Electronic Activation: The pyrimidine ring is inherently electron-deficient due to the presence

of two electronegative nitrogen atoms. This deficiency is further amplified by the potent

electron-withdrawing effect of the nitrile group (-C≡N) at the C5 position. This electronic

landscape renders the C4 carbon highly electrophilic and susceptible to attack by

nucleophiles.

SNAr Mechanism: The reaction proceeds via a Meisenheimer complex intermediate. A

nucleophile (e.g., an amine) attacks the C4 carbon, breaking the aromaticity of the

pyrimidine ring and forming a tetrahedral intermediate stabilized by resonance. The chloride

ion, being a good leaving group, is then expelled, restoring the aromatic system and yielding

the substituted product.
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Caption: Generalized SNAr mechanism at the C4 position.

This predictable reactivity is the cornerstone of its use in constructing more complex molecules,

as the chloro group can be readily displaced by a wide range of nitrogen, oxygen, or sulfur

nucleophiles.[1]

Application in Drug Discovery: A Gateway to JAK
Inhibitors
The primary application of this intermediate is in the synthesis of JAK inhibitors.[2][3] The

synthesis of Tofacitinib (CP-690,550) serves as a paradigmatic example of its strategic

importance.[4][6]

Tofacitinib Synthesis Pathway
The synthesis requires the coupling of the pyrrolo[2,3-d]pyrimidine core with a specific chiral

piperidine side chain. A critical consideration in this multi-step process is the protection of the

pyrrole N-H. The acidic nature of this proton can interfere with subsequent reactions. A

common strategy is to protect it with a tosyl (p-toluenesulfonyl) group, which is stable under the

coupling conditions and can be removed later.[13]
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4-Chloro-7H-pyrrolo[2,3-d]
-pyrimidine-5-carbonitrile

Step 1: N-Protection
Reagent: Tosyl Chloride (TsCl)

Base: Triethylamine (TEA)

4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]
-pyrimidine-5-carbonitrile

Step 2: SNAr Coupling
Nucleophile: (3R,4R)-N,4-dimethyl

-piperidin-3-amine

Protected Tofacitinib Intermediate

Step 3: Deprotection
Reagent: Base (e.g., NaOH)

Tofacitinib Core

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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